2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound features a benzodioxole moiety, which is a common structural motif in various natural products and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with 1,3-benzodioxole-5-amine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the imine formation .
Industrial Production Methods
the synthetic route described above can be scaled up with appropriate adjustments to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions . The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-[(benzo[d][1,3]dioxol-6-yl)methyl]diselane
- Benzodioxole derivatives as COX inhibitors
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is unique due to its specific combination of a benzodioxole moiety and a methoxyphenol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-18-13-4-2-3-10(15(13)17)8-16-11-5-6-12-14(7-11)20-9-19-12/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQFONBVSMGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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